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Compound of Interest

Compound Name: Elvucitabine

Cat. No.: B1671191 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of elvucitabine, an investigational

nucleoside reverse transcriptase inhibitor (NRTI), for the treatment of HIV-1 in treatment-naive

patients. This document includes a summary of clinical trial data, detailed experimental

protocols, and visualizations of the drug's mechanism of action and clinical trial workflow.

Introduction
Elvucitabine (also known as β-L-Fd4C) is an L-cytosine nucleoside analog with potent in vitro

activity against wild-type HIV-1.[1] As an NRTI, its mechanism of action involves the inhibition

of the HIV reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into

DNA, thereby preventing the virus from multiplying.[2] Elvucitabine has a similar chemical

structure to the FDA-approved NRTIs lamivudine and emtricitabine.[3] Notably, it has a long

plasma half-life of approximately 100 hours.[4]

Data Presentation
The following tables summarize the available quantitative data from clinical studies of

elvucitabine in HIV-infected patients.
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Table 1: Efficacy of Elvucitabine in Treatment-Naive HIV-
1 Infected Patients (48-Week Data)

Parameter
Elvucitabine (10 mg daily)
+ Tenofovir/Efavirenz

Lamivudine (300 mg daily)
+ Tenofovir/Efavirenz

Proportion of subjects with

HIV-1 RNA <50 copies/mL (ITT

population)

65% 78%

Proportion of subjects with

HIV-1 RNA <50 copies/mL (As-

treated population)

96% 97%

Mean change in percent CD4+

T-cells (± SD)
+9.9% (± 6.3) +9.1% (± 7.2)

Data from a Phase II, prospective, randomized, blinded comparison study (NCT00350272).[2]

Table 2: Antiviral Activity of Elvucitabine Monotherapy
(7-Day Study)

Parameter Elvucitabine (10 mg daily) Placebo

Mean change in HIV-1 RNA at

Day 7 (log10 copies/mL)
-0.85 (p < 0.001) No significant change

Maximum decrease in HIV-1

RNA from baseline at Day 21

(log10 copies/mL)

-1.72 N/A

Mean change in CD4+ T-cell

count at Day 7 (cells/mm³)
+62 +9

Data from a 7-day monotherapy study in HIV-infected subjects.[5]

Table 3: Pharmacokinetic Parameters of Elvucitabine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1671191?utm_src=pdf-body
https://www.researchgate.net/publication/267910477_Elvucitabine_Phase_II_48_Week_Interim_Results_Show_Safety_and_Efficacy_Profiles_Similar_to_Lamivudine_in_Treatment_Naive_HIV-1_Infected_Patients_with_a_Unique_Pharmacokinetic_Profile
https://www.benchchem.com/product/b1671191?utm_src=pdf-body
https://i-base.info/htb/2969
https://www.benchchem.com/product/b1671191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Study Population

Half-life (t½) ~100 hours HIV-infected subjects

IC50 (in vitro) ~1 ng/mL in PBMCs N/A

Pharmacokinetic data is derived from multiple studies and may not be specific to treatment-

naive patients.[1][4]

Experimental Protocols
Phase II Clinical Trial Protocol for Elvucitabine in
Treatment-Naive HIV-1 Patients (Based on NCT00350272)
1. Study Design: A Phase II, prospective, randomized, double-blind, active-controlled,

multicenter study.[6][2]

2. Patient Population:

HIV-1 infected, treatment-naive adults.[6]

Plasma HIV-1 RNA levels ≥ 5000 copies/mL.[6]

CD4+ T-cell counts > 200 cells/mL and < 500 cells/mL.[6]

Genotypic sensitivity to elvucitabine, lamivudine, emtricitabine, efavirenz, and tenofovir at

screening.[6]

Absence of Hepatitis B surface antigen.[7]

3. Treatment Arms:

Experimental Arm: Elvucitabine (10 mg, orally, once daily) in combination with open-label

efavirenz (600 mg, orally, once daily) and tenofovir DF (300 mg, orally, once daily).[6][7]

Active Comparator Arm: Lamivudine (300 mg, orally, once daily) in combination with open-

label efavirenz (600 mg, orally, once daily) and tenofovir DF (300 mg, orally, once daily).[6][7]
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4. Study Duration:

12 weeks of blinded study medication.[6]

Followed by an optional 84-week open-label extension phase for eligible participants.[6]

5. Efficacy Assessments:

Plasma HIV-1 RNA levels measured at baseline and at regular intervals throughout the

study.[6]

CD4+ T-cell counts measured at baseline and at regular intervals.[6]

Virologic response is defined as achieving undetectable HIV-1 RNA levels (<50 copies/mL).

[7]

6. Safety Assessments:

Monitoring of adverse events, physical examinations, and clinical laboratory tests

(hematology and chemistry).[6]

7. Pharmacokinetic Analysis:

Plasma samples are collected to determine the pharmacokinetic profile of elvucitabine.[6]

Analysis is performed using a validated liquid chromatography-tandem mass spectrometry

assay.[4]

Visualizations
Mechanism of Action of Elvucitabine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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